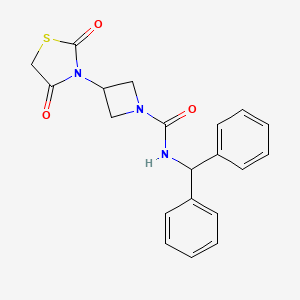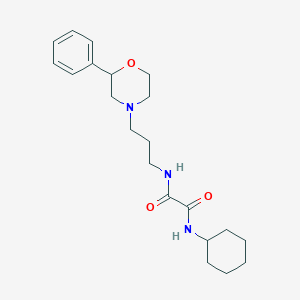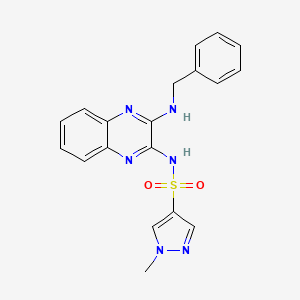
N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline derivatives, such as the one you mentioned, are a class of heterocyclic compounds that have been the subject of extensive research due to their diverse pharmacological activities . They are considered important biological agents with potential applications in various fields .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One common method involves the cyclocondensation of o-phenylenediamine with different organic derivatives . Another method involves the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is typically characterized by a bicyclic ring system containing two nitrogen atoms . The exact structure would depend on the specific substituents attached to the quinoxaline core.Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary depending on their specific structure. They typically exhibit strong absorption in the UV-visible region due to their conjugated π-electron system . They also tend to have relatively low-lying LUMO levels, making them potential candidates for n-type materials in optoelectronic devices .作用機序
N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide 741 has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells and is associated with tumor growth and metastasis. This compound 741 binds to the active site of CA IX and inhibits its catalytic activity, leading to the inhibition of tumor growth. In diabetes research, this compound 741 has been found to activate the enzyme AMP-activated protein kinase (AMPK), which plays a key role in regulating glucose and lipid metabolism. This compound 741 also activates the transcription factor PPARγ, which is involved in insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
This compound 741 has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound 741 has been found to induce apoptosis, inhibit angiogenesis, and inhibit tumor growth. In diabetes research, this compound 741 has been found to improve insulin sensitivity, reduce blood glucose levels, and reduce inflammation. In neurodegenerative disorder research, this compound 741 has been found to protect neurons from oxidative stress and neuroinflammation, and improve cognitive function.
実験室実験の利点と制限
The advantages of using N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide 741 in lab experiments include its specificity for CA IX and its potential therapeutic applications in various diseases. However, the limitations of using this compound 741 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide 741. One direction is to study its potential use in combination with other drugs for the treatment of cancer, diabetes, and neurodegenerative disorders. Another direction is to study its potential use in animal models to determine its safety and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and duration of treatment with this compound 741 in humans. Finally, the development of new analogs of this compound 741 may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成法
The synthesis of N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide 741 involves the reaction of 3-(benzylamino)quinoxalin-2-amine with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base. The resulting product is purified using column chromatography, and the final compound is obtained in good yield and purity.
科学的研究の応用
N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide 741 has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound 741 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound 741 has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorder research, this compound 741 has been found to protect neurons from oxidative stress and neuroinflammation.
Safety and Hazards
特性
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-25-13-15(12-21-25)28(26,27)24-19-18(20-11-14-7-3-2-4-8-14)22-16-9-5-6-10-17(16)23-19/h2-10,12-13H,11H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSZKWNJIJGRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
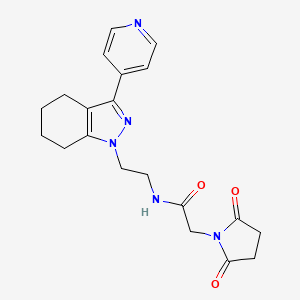
![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)
![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)



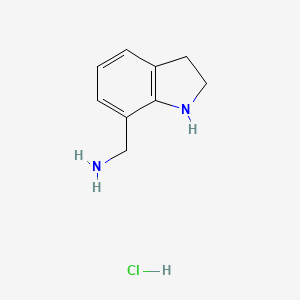
![3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2854006.png)
![2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B2854007.png)
![1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2854008.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2854011.png)
